Product packaging for 3-Azabicyclo[4.1.0]heptan-2-one(Cat. No.:CAS No. 31681-11-5)

3-Azabicyclo[4.1.0]heptan-2-one

Cat. No.: B1655089
CAS No.: 31681-11-5
M. Wt: 111.14
InChI Key: ADZAHAGYKIKDBM-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-2-one is a specialized bicyclic scaffold of significant interest in synthetic and medicinal chemistry research . Its structure incorporates a strained, fused aziridine and a lactam (cyclic amide) functional group, making it a valuable synthon for constructing complex molecular architectures . This compound belongs to a class of strained azabicyclic ketones known for their unique reactivity. Research on closely related 1-azabicyclo[4.1.0]heptan-2-one analogs has demonstrated unusual reactivity where nucleophiles, such as primary amines and methoxide, preferentially attack the carbonyl group, leading to ring opening and the formation of tetrahydrofuran derivatives . This pathway is valuable for synthesizing substituted tetrahydrofuran cores, which are privileged structures found in numerous natural products and bioactive molecules with a wide range of documented biological properties . The high strain energy and conformational rigidity imposed by the fused cyclopropane (aziridine) ring make this scaffold a compelling subject for exploring novel synthetic methodologies and for use in molecular design . Research Applications: • Synthetic Intermediate: Serves as a key precursor for the synthesis of complex tetrahydrofuran-containing structures via nucleophilic ring-opening reactions . • Building Block in Drug Discovery: The azabicyclo[4.1.0]heptane core is a recognized pharmacophore in medicinal chemistry research, with published patent applications highlighting its potential as an allosteric modulator for biological targets like the M4 muscarinic acetylcholine receptor . • Methodology Development: Useful for investigating new visible-light photocatalysis and intramolecular cycloaddition reactions to create novel polycyclic scaffolds . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1655089 3-Azabicyclo[4.1.0]heptan-2-one CAS No. 31681-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-3-4(5)1-2-7-6/h4-5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZAHAGYKIKDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304897
Record name 3-Azabicyclo[4.1.0]heptan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31681-11-5
Record name 3-Azabicyclo[4.1.0]heptan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31681-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[4.1.0]heptan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID601304897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Azabicyclo 4.1.0 Heptan 2 One and Its Derivatives

Construction of the 3-Azabicyclo[4.1.0]heptan-2-one Core Structure

The synthesis of the this compound scaffold can be achieved through various strategic approaches, primarily focusing on the formation of the fused cyclopropane (B1198618) ring. These methods include cyclopropanation reactions, cycloisomerization protocols, and ring-closing metathesis.

Cyclopropanation Strategies for Bicyclic Scaffolds

Cyclopropanation reactions are a fundamental tool for constructing the bicyclo[4.1.0]heptane framework. These can be broadly categorized into metal-catalyzed, organocatalytic, and oxidative methods.

Metal-Catalyzed Cyclopropanation Reactions

Various transition metals, including copper, gold, rhodium, and palladium, have been effectively used to catalyze cyclopropanation reactions for the synthesis of bicyclic systems. researchgate.netbohrium.comthieme-connect.de

Copper: Copper-based catalysts are widely employed for cyclopropanation. For instance, reactions of 1,2,3,4-tetrahydropyridin-2-ones with diazoacetates in the presence of a copper-bronze catalyst yield 3-oxo-2-azabicyclo[4.1.0]heptanes in high yields and with a notable preference for the exo-diastereomer. researchgate.net Among various copper catalysts, copper(II) triflate has been identified as particularly effective for this transformation. researchgate.net

Gold: Gold catalysts have emerged as powerful tools in modern organic synthesis. Gold(I)-catalyzed intramolecular oxidative cyclopropanation of N-allylynamides provides access to 3-aza-bicyclo[3.1.0]hexan-2-one derivatives, a related bicyclic lactam system. researchgate.net This methodology has been extended to the synthesis of various carbo- and hetero[n.1.0]bicyclic frameworks through a tandem oxidation/cyclopropanation of 1,6-enynes. rsc.org

Rhodium: Rhodium catalysts, particularly rhodium(II) dimers, are highly effective for intramolecular cyclopropanation reactions. thieme-connect.de Chiral dirhodium(II) carboxamide catalysts have been successfully used in the enantioselective intramolecular cyclopropanation of allylic and homoallylic diazoacetamides, leading to the formation of chiral 3-azabicyclo[4.1.0]heptane derivatives. acs.org

Palladium: Palladium-catalyzed reactions also play a role in the synthesis of related bicyclic systems. For example, enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization provides access to dihydroquinolones and dihydroisoquinolones, which can be related to the azabicyclo[4.1.0]heptane core. acs.org

Table 1: Overview of Metal-Catalyzed Cyclopropanation Reactions

Catalyst Type Metal Substrate Example Product Type Key Features
Copper Bronze Cu 1,2,3,4-Tetrahydropyridin-2-one & Diazoacetate 3-Oxo-2-azabicyclo[4.1.0]heptane High yield, exo-selectivity researchgate.net
Gold(I) Complex Au N-Allylynamide 3-Aza-bicyclo[3.1.0]hexan-2-one Oxidative cyclopropanation researchgate.net
Dirhodium(II) Carboxamide Rh Allylic Diazoacetamide Chiral 3-Azabicyclo[4.1.0]heptane Enantioselective acs.org
Palladium(0) Complex Pd Dihydroquinolones Dihydroisoquinolones Intramolecular functionalization acs.org
Organocatalytic Approaches to Cyclopropane Formation

Organocatalysis offers a metal-free alternative for the synthesis of cyclopropanes. An unprecedented organocatalytic asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, provides a powerful method for preparing synthetically important cyclopropanes with high enantioselectivity. unl.pt This approach has been applied to the synthesis of chiral this compound derivatives. tuwien.at

Oxidative Cyclopropanation of Aza-1,6-enynes

A notable development is the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes. This methodology allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions, forming four new bonds. researchgate.netrsc.orgrsc.org The reaction is characterized by its operational simplicity, rapid completion, and broad substrate scope. rsc.org A proposed mechanism involves a radical cascade process. rsc.org This approach stands out for its sustainability and efficiency. rsc.org

Cycloisomerization Protocols

Gold-catalyzed cycloisomerization reactions have proven to be highly effective for constructing bicyclic systems.

Gold-Catalyzed Cycloisomerization of Cyclopropenes: The gold-catalyzed intramolecular cycloisomerization of cyclopropenyl propargylic esters provides an efficient route to multifunctionalized bicyclo[4.1.0]heptanes. nih.gov The outcome of the reaction can be controlled by the substituents on the cyclopropene (B1174273) ring. nih.gov Similarly, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo gold-catalyzed cycloisomerization to yield 3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivity. acs.org This reaction represents an intramolecular cyclopropanation of an alkene by a gold carbene generated from the ring-opening of a cyclopropene. acs.org Gold(I)-catalyzed cycloisomerization of enynes containing cyclopropenes has also been reported. nih.gov

Table 2: Gold-Catalyzed Cycloisomerization Reactions

Substrate Type Catalyst Product Key Features
Cyclopropenyl Propargylic Esters Gold(I) Complex Bicyclo[4.1.0]heptanes Substituent-controlled reaction outcome nih.govresearchgate.net
Allyl Cyclopropenylcarbinyl Sulfonamides Gold(I) Chloride 3-Azabicyclo[4.1.0]heptanes High yield and diastereoselectivity acs.org
Enynes containing Cyclopropenes Gold(I) Complex Bicyclic Systems Intramolecular cycloisomerization nih.gov

Ring-Closing Metathesis for Annulation Sequences

Ring-closing metathesis (RCM) is a powerful and versatile tool for the synthesis of cyclic and bicyclic structures. smolecule.comorganic-chemistry.org A strategy for the synthesis of azabicyclo[m.n.1]alkenes has been developed using the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov This approach has been utilized to prepare bicyclic aziridines possessing a 1-azabicyclo[4.1.0]heptan-2-one core through a stepwise annulation sequence that includes a diastereoselective allylindanation, N-acylation, and a final RCM step to construct the six-membered ring. researchgate.net

Reductive Amination for Nitrogen Incorporation

Reductive amination is a classical and powerful method for forming C-N bonds in the synthesis of amines. However, direct application for the primary construction of the 3-azabicyclo[4.1.0]heptane ring system can be challenging. bris.ac.uk Potential issues include difficulties with regioselectivity and the risk of over-alkylation of the nitrogen atom. bris.ac.uk More contemporary approaches, such as metal-promoted C-N cross-coupling reactions, have emerged as highly effective alternatives for forming C(sp²)-N bonds. bris.ac.uk In the synthesis of related scaffolds, such as 6-functionalized 3-azabicyclo[4.1.0]heptanes, the nitrogen atom is often incorporated early in the synthetic sequence, for instance, by starting with a tetrahydropyridine (B1245486) derivative which is then subjected to cyclopropanation. bohrium.com

Alternative Cyclization Routes to the Bicyclic Framework

Beyond the direct cyclopropanation of cyclohexene (B86901) precursors, several alternative cyclization strategies have been developed to construct related bicyclic and fused-ring systems. While not all produce the exact this compound skeleton, they represent important methodologies in the field of heterocyclic synthesis.

One notable method is the intramolecular cyclopropanation of unsaturated terminal epoxides. organic-chemistry.org For example, trishomoallylic epoxides can be converted into trans-bicyclo[4.1.0]heptan-2-ols using a lithium amide-induced process, offering a diastereoselective route to the carbocyclic core. organic-chemistry.org Another approach involves photochemical [2+2] cycloaddition. This has been successfully used in the synthesis of 3-azabicyclo[3.2.0]heptanes, which are valuable building blocks for drug discovery, from precursors like cinnamic acid N-allyl amides. researchgate.net For the assembly of highly fused aziridines, Rh-catalyzed [4+1+1] sequential annulation has been shown to be effective. mdpi.com Furthermore, aza-Diels-Alder reactions provide another route to polycyclic fused aziridines containing a bridgehead nitrogen atom. mdpi.com

Stereoselective Synthesis of this compound Isomers

Control of stereochemistry is paramount in modern drug discovery. The development of methods to selectively synthesize specific diastereomers and enantiomers of this compound is an active area of research, leveraging catalyst control and chiral induction.

Diastereoselective Control in Cyclopropanation Reactions

The formation of the cyclopropane ring is a key step where diastereoselectivity can be controlled. The Simmons-Smith reaction and its variants are classic methods for cyclopropanating α,β-unsaturated ketones, which are precursors to the bicyclo[4.1.0]heptan-2-one framework. The electrophilic nature of the zinc carbenoid reagent in these reactions leads to preferential attack on electron-rich alkenes. An alternative, the Corey-Chaykovsky reaction using sulfur ylides, provides a complementary approach.

Dirhodium(II) catalysts are highly effective in catalyzing the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate to form the related 3-azabicyclo[3.1.0]hexane core. acs.org By carefully selecting the rhodium catalyst, either the exo- or endo-diastereomer can be produced with high selectivity. acs.org Similarly, copper-catalyzed cyclopropanation of 1,2,3,4-tetrahydropyridin-2-ones with diazoacetates offers a facile and stereoselective route to 3-oxo-2-azabicyclo[4.1.0]heptane derivatives. researchgate.net Palladium(II)-catalyzed methods have also been developed for the diastereoselective cyclopropanation of alkenyl amines, delivering anti-cyclopropanes with high selectivity when using a removable isoquinoline-1-carboxamide (B73039) auxiliary. chemrxiv.org

Catalyst/Reagent SystemSubstrate TypeKey Outcome/SelectivityReference
Dirhodium(II) CatalystsN-Boc-2,5-dihydropyrroleHigh diastereoselectivity for exo or endo products acs.org
Sulfur Ylides (Corey-Chaykovsky)α,β-Unsaturated KetonesComplementary to Simmons-Smith reaction
Palladium(II)/isoquinoline-1-carboxamideAlkenyl AminesSelective delivery of anti-cyclopropanes chemrxiv.org
Zinc Carbenoid (Simmons-Smith)Conjugated EnonesPreferential reaction with electron-rich alkenes

Enantioselective Methodologies for Chiral Induction

Inducing chirality to obtain enantiomerically pure products is a significant challenge. Rhodium-catalyzed asymmetric cycloisomerization of 1,6-ene-ynamides using a chiral diene ligand has proven effective for producing functionalized 3-azabicyclo[4.1.0]heptene derivatives with high enantioselectivity. researchgate.net High reactivity in this system is attributed to the chelate coordination of the alkyne moiety and the carbonyl oxygen of the ene-ynamides to the catalyst. researchgate.net

Another powerful strategy involves a one-pot synthesis combining an amine-catalyzed allylic substitution with a subsequent enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. doi.org The use of a chiral spiro bis(isoxazoline) ligand, (P,R,R)-i-Pr-SPRIX, is crucial for the success of the cyclization, yielding 3-azabicyclo[3.1.0]hexanes with up to 90% enantiomeric excess (ee). doi.org Additionally, the enantioselective ring-opening of aziridines offers a pathway to chiral building blocks. ucla.edu For instance, the kinetic resolution of 3,7-diazabicyclo[4.1.0]heptane using a cooperative Lewis acid catalysis system can produce chiral 3-amino-4-fluoropiperidines. ucla.edu

MethodologyCatalyst/LigandProduct TypeEnantioselectivity (ee)Reference
Asymmetric CycloisomerizationRhodium / Chiral Diene3-Azabicyclo[4.1.0]heptene derivativesHigh researchgate.net
One-Pot Oxidative CyclizationPalladium / (P,R,R)-i-Pr-SPRIX3-Azabicyclo[3.1.0]hexanesUp to 90% doi.org
Kinetic Resolution(salen)Co / Ti(IV)3-Amino-4-fluoropiperidine68% ucla.edu

Divergent Synthetic Routes to Functionalized this compound Derivatives

The ability to introduce a wide range of functional groups onto the bicyclic scaffold is essential for its application in medicinal chemistry and structure-activity relationship (SAR) studies. Divergent synthesis, where a common intermediate is used to generate a library of diverse compounds, is a particularly efficient strategy.

Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Building Blocks

For example, the primary hydroxyl group of the precursor can be selectively oxidized using Dess-Martin periodinane to yield the corresponding aldehyde. bohrium.com This aldehyde can be further oxidized to a novel bicyclic N-Boc protected γ-amino acid or used in a deoxofluorination reaction to install a difluoromethyl group. bohrium.com The Mitsunobu reaction provides another avenue for functionalization, converting the starting alcohol into a diamine or an amino thiol. bohrium.com These methods provide access to a range of bifunctional derivatives that are valuable for drug discovery, embodying lead-likeness concepts with their rigid, sp³-enriched three-dimensional structures. researchgate.net

PrecursorReagents/ReactionProduct Functional GroupReference
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateDess-Martin periodinaneAldehyde bohrium.com
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylateOxidationCarboxylic Acid bohrium.com
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylateDeoxofluorinationDifluoromethyl bohrium.com
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateMitsunobu ReactionAmine, Thiol bohrium.com

N-Protection and N-Substitution Strategies (e.g., N-Boc, N-Alkyl, N-Aryl)

The nitrogen atom in the 3-azabicyclo[4.1.0]heptane ring system is a key handle for derivatization. Protecting this nitrogen, often with a tert-butyloxycarbonyl (Boc) group, is a common strategy to modulate reactivity and enable subsequent transformations. google.comnsf.gov The resulting N-Boc protected intermediate is stable and can be synthesized from precursors like N-Boc-1,2,3,6-tetrahydropyridine through cyclopropanation. nsf.gov

A typical cyclopropanation to form the N-Boc protected scaffold can be achieved using a Furukawa modification of the Simmons-Smith reaction. nsf.gov In this method, diethylzinc (B1219324) is reacted with diiodomethane (B129776) or chloro-iodomethane to generate the carbenoid species in situ, which then reacts with the double bond of N-Boc-1,2,3,6-tetrahydropyridine. nsf.govclockss.org The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the free secondary amine, which is a versatile precursor for further N-substitution. google.com

N-alkylation and N-arylation introduce a wide range of substituents, significantly altering the molecule's properties. N-alkylation can be performed by treating the deprotected amine or its precursor with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). google.com N-benzylation is another common modification, achieved using reagents like benzyl (B1604629) bromide. google.com Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of aryl groups using aryl bromides as coupling partners. kyoto-u.ac.jp

A distinct strategy involves a double alkylation of a precursor like 1-(1,1-Dimethylethyl) 3-ethyl 3-(chloromethyl)-4-(3,4-dichlorophenyl)-3,4-dihydro-1,3(2H)-pyridinedicarboxylate using a strong base such as lithium hexamethyldisilazide (LiHMDS) to form the cyclopropane ring and the bicyclic skeleton simultaneously. clockss.org

Table 1: N-Protection and N-Substitution Reactions

Reaction Type Reagents and Conditions Precursor Example Product Citation(s)
N-Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (Et₃N) 3-Azabicyclo[4.1.0]heptane tert-Butyl 3-azabicyclo[4.1.0]heptane-3-carboxylate nsf.gov
Boc Deprotection Trifluoroacetic acid (TFA) in Dichloromethane (DCM) N-Boc-3-azabicyclo[4.1.0]heptane derivative 3-Azabicyclo[4.1.0]heptane derivative google.com
N-Alkylation Sodium Hydride (NaH), Alkyl iodide (e.g., CH₃I), DMF 3-Azabicyclo[4.1.0]heptane-based lactam N-Alkyl-3-azabicyclo[4.1.0]heptane derivative google.com
N-Arylation Pd₂(dba)₃, rac-BINAP, NaOtBu, Aryl bromide 7-Azabicyclo[4.1.0]heptane N-Aryl-7-azabicyclo[4.1.0]heptane kyoto-u.ac.jp

| Cyclization via Double Alkylation | LiHMDS, THF, DMPU | Dihydropyridinedicarboxylate derivative | N-Boc-3-azabicyclo[4.1.0]hept-4-ene derivative | clockss.org |

Introduction of Hydroxymethyl and Other Oxygenated Functionalities

The incorporation of hydroxymethyl (-CH₂OH) groups and other oxygenated functionalities onto the 3-azabicyclo[4.1.0]heptane scaffold provides points for further diversification and can enhance interactions with biological targets. An efficient method to produce these derivatives involves starting with a common precursor, which can then be elaborated in a few steps. researchgate.net

Furthermore, more complex poly-oxygenated derivatives have been synthesized from chiral precursors like L-serine. nih.gov These syntheses can involve key steps such as stereoselective cyclopropanation followed by reduction of ester or amide functionalities to yield hydroxymethyl groups. nih.gov For instance, the reduction of a bicyclic ester with diisobutylaluminium hydride (DIBAL-H) can furnish the corresponding bis(hydroxymethyl) derivative. nih.gov

Table 2: Synthesis of Oxygenated Derivatives

Target Compound Key Synthetic Step Reagents Precursor Citation(s)
tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Multi-step synthesis Not specified Acyclic precursors researchgate.netresearchgate.net
(1S,4R,5S,6S,7S)-4,7-bis(Hydroxymethyl)-3-methyl-3-azabicyclo[4.1.0]heptan-5-ol Lactam/Ester Reduction DIBAL-H in toluene Bicyclic lactam ester nih.gov

Synthesis of Halogenated 3-Azabicyclo[4.1.0]heptane Analogs

Halogenation of the 3-azabicyclo[4.1.0]heptane skeleton, particularly fluorination, is a strategy used to modulate the compound's physicochemical properties, such as metabolic stability and receptor binding affinity. The synthesis of compounds like 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride demonstrates the successful incorporation of multiple fluorine atoms into this bicyclic system. evitachem.com

The general synthetic approach begins with commercially available precursors that already contain the bicyclic framework. evitachem.com The introduction of fluorine atoms is typically achieved through electrophilic fluorination techniques or by using specialized fluorinating agents. evitachem.com The final step often involves converting the amine to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability and aqueous solubility. evitachem.com The presence of trifluoromethyl groups can significantly influence the molecule's reactivity in subsequent chemical transformations. evitachem.com

Table 3: Synthesis of Halogenated Derivatives

Reaction Type Key Steps Product Example Citation(s)

| Trifluorination | 1. Start with bicyclic precursor2. Electrophilic fluorination3. Formation of hydrochloride salt | 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride | evitachem.com |

Enzymatic Transformations and Biocatalytic Approaches to Azabicycloalkanes

Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of chiral azabicycloalkanes, providing high levels of stereoselectivity that are often difficult to achieve with traditional chemical methods. rsc.orgnih.gov Enzymes such as ketoreductases, amidases, and lipases are employed to resolve racemic mixtures or perform asymmetric transformations, yielding enantiomerically pure building blocks. rsc.org

One notable application is the synthesis of the cyclopropyl (B3062369) amine (1R,2S)-2-aminocyclopropan-1-ol, a key building block for the anti-thrombotic agent ticagrelor, which shares structural motifs with functionalized azabicycloalkanes. rsc.org Three different biocatalytic strategies were explored for its synthesis:

Ketoreductase-mediated reduction of a prochiral ketone precursor.

Amidase-catalyzed hydrolysis of a racemic amide.

Lipase-catalyzed resolution of a racemic ester.

These methods produced the desired chiral amine precursors with excellent enantiomeric excess (up to 99.9% ee). rsc.org Lipase-catalyzed N-acetylation is another established method for resolving racemic bicyclic amines. nih.gov

More directly related to the target scaffold, chemoenzymatic strategies have been developed for assembling diverse libraries of chiral cyclopropane scaffolds. acs.org These methods can involve the biocatalytic, iron-catalyzed intramolecular cyclopropanation of diazo compounds to create fused cyclopropane-γ-lactams with high stereoselectivity, demonstrating the potential for creating complex azabicyclic systems like this compound enantioselectively. acs.org These enzymatic approaches are crucial for accessing specific stereoisomers required for pharmaceutical applications.

Table 4: Biocatalytic Approaches

Enzyme Class Transformation Substrate Type Key Outcome Citation(s)
Ketoreductase Asymmetric reduction Prochiral ketone Chiral alcohol building block (99.9% ee) rsc.org
Amidase Kinetic resolution Racemic amide Chiral amine building block (92.5% ee) rsc.org
Lipase Kinetic resolution Racemic ester / Amine Chiral alcohol or N-acetylated amine rsc.orgnih.gov

| Iron-based Enzyme | Intramolecular cyclopropanation | Diazo compound | Fused cyclopropane-γ-lactam | acs.org |

Reactivity and Transformation Pathways of the 3 Azabicyclo 4.1.0 Heptan 2 One Scaffold

Ring-Opening Reactions of the Bicyclic Lactam and Cyclopropane (B1198618) Moieties

The high degree of ring strain in 3-Azabicyclo[4.1.0]heptan-2-one makes it a prime candidate for ring-opening reactions. These transformations can be initiated by a range of reagents and conditions, leading to the selective cleavage of either the lactam or the cyclopropane ring. Such reactions are pivotal in expanding the synthetic utility of this scaffold, providing access to functionalized piperidines and other nitrogen-containing heterocycles.

Nucleophilic Ring Opening with Various Nucleophiles

The strained aziridine-fused lactam system within the 1-azabicyclo[4.1.0]heptan-2-one core is susceptible to attack by various nucleophiles. researchgate.net Studies have shown that amines and methoxide (B1231860) can react at the lactam carbonyl group, leading to the formation of γ-hydroxyalkylaziridines. researchgate.net In some cases, reaction with other nucleophiles can result in the formation of 3,3,6,6-substituted 2-piperidinones. researchgate.net

Furthermore, the regioselective ring opening of related 1-azabicyclo[4.1.0]heptane systems has been demonstrated with heteroatomic nucleophiles such as thiols, amines, alcohols, carboxylates, and phosphates. researchgate.net This highlights the versatility of nucleophilic ring-opening reactions in generating a diverse range of substituted piperidine (B6355638) and azepane derivatives. jove.comnih.gov For instance, the reaction of 1-azabicyclo[4.1.0]heptane tosylate with acetate (B1210297) nucleophiles proceeds in a highly regio- and stereoselective manner. researchgate.net

The choice of nucleophile and reaction conditions can influence the site of attack. For example, in the case of 3,7-diazabicyclo[4.1.0]heptane, nucleophilic attack has been observed to occur preferentially at the position distal to the electron-withdrawing heteroatom. ucla.edu

Acid-Catalyzed Ring Opening and Rearrangements

Acid-catalyzed conditions can facilitate the ring-opening of the this compound scaffold, often leading to rearrangements and the formation of new heterocyclic systems. For instance, the acid-catalyzed rearrangement of a related epoxide has been shown to be a key step in the formation of a bridged morpholine (B109124) ring system. researchgate.net In another example, the treatment of a γ-silylated hydroxyalkyl-substituted aziridine (B145994) with trifluoroacetic acid (CF3CO2H) led to a ring-opening reaction. researchgate.net

Lewis acids can also promote ring-opening reactions. For example, the combination of a (salen)Co Lewis acid and an achiral Ti(IV) cocatalyst has been used for the enantioselective fluoride (B91410) ring opening of aziridines. ucla.edu This cooperative catalysis enables the activation of the aziridine and the delivery of the nucleophile. ucla.edu

Regioselectivity and Stereoselectivity in Ring-Opening Processes

The ring-opening reactions of the this compound scaffold and its derivatives can proceed with a high degree of regioselectivity and stereoselectivity. arkat-usa.org The outcome of these reactions is influenced by the nature of the substrate, the nucleophile, and the catalyst employed. arkat-usa.org

For instance, the ring opening of 1-azabicyclo[4.1.0]heptane tosylate with various nucleophiles has been shown to be highly regio- and stereospecific, yielding substituted piperidines and azepanes. jove.comnih.govx-mol.com Nucleophilic attack can occur at either the bridge or the bridgehead carbon, leading to different ring-expanded products. jove.comnih.gov The stereochemistry of the starting material is often transferred to the product, making this a valuable method for asymmetric synthesis. arkat-usa.org

In the case of 3,7-diazabicyclo[4.1.0]heptane, nucleophilic attack occurs preferentially at the position distal to the inductively electron-withdrawing heteroatom. ucla.edu Asymmetric reactions of this substrate have been developed to produce enantioenriched products. ucla.edu The use of chiral catalysts, such as a combination of a (salen)Co Lewis acid and an achiral Ti(IV) cocatalyst, can induce high enantioselectivity in the fluoride ring opening of aziridines. ucla.edu

The table below summarizes the regioselective and stereoselective ring-opening reactions of related azabicyclo[4.1.0]heptane systems.

SubstrateReagent/CatalystProductRegio/Stereoselectivity
1-Azabicyclo[4.1.0]heptane tosylateAcetate nucleophileSubstituted piperidineHighly regio- and stereoselective
3,7-Diazabicyclo[4.1.0]heptaneFluoride/(salen)Co, Ti(IV)3-Amino-4-fluoropiperidineRegioselective, enantioselective
1-Azabicyclo[4.1.0]heptaneMagnesium bromideChiral esterStereoselective

Ring Expansion Reactions to Access Nitrogen-Containing Heterocycles (e.g., Piperidines, Azepanes)

The inherent strain of the fused aziridine ring in 1-azabicyclo[n.1.0]alkanes makes them valuable precursors for ring expansion reactions to produce larger, non-aromatic aza-heterocycles like piperidines and azepanes. arkat-usa.org This methodology offers a powerful alternative to traditional ring construction approaches. arkat-usa.org

Specifically, the 1-azabicyclo[4.1.0]heptane system can undergo ring expansion to furnish substituted piperidines and azepanes. jove.comnih.gov The regioselectivity of the nucleophilic attack on the bicyclic aziridinium (B1262131) ion intermediate dictates the size of the resulting heterocyclic ring. jove.comnih.gov Attack at the bridge carbon leads to piperidines, while attack at the bridgehead carbon results in azepanes. jove.comnih.gov

This strategy has been successfully applied to the synthesis of various biologically active natural products containing piperidine and azepane motifs. jove.comnih.gov Furthermore, ring expansion of a related 1-azabicyclo[4.1.0]heptane derivative using magnesium halides has been shown to produce chiral piperidine derivatives stereoselectively. arkat-usa.org The table below illustrates examples of ring expansion reactions starting from the 1-azabicyclo[4.1.0]heptane core.

Starting MaterialReagentsProduct
2-(4-Toluenesulfonyloxybutyl)aziridineNucleophilesSubstituted piperidines and azepanes
1-Azabicyclo[4.1.0]heptaneMagnesium bromideChiral ester (piperidine derivative)

Carbon-Carbon Bond Cleavage and Cross-Coupling Reactions

The strained nature of the this compound scaffold also allows for carbon-carbon bond cleavage and subsequent cross-coupling reactions, providing a pathway to novel molecular frameworks. nsf.gov In a study involving a highly strained, cyclopropane-fused piperidinyl ketoamide, a palladium-mediated C–C bond cleavage/cross-coupling reaction was explored. nsf.govnih.gov The regioselectivity of this cleavage could be controlled by the choice of ligand. nsf.gov

For instance, using APhos as a ligand, cleavage of the distal C–C bond of an α-hydroxy-β-lactam derived from the starting material occurred preferentially, leading to an α-benzoyl piperidinyl amide. nih.gov In contrast, the use of RuPhos as a ligand favored proximal C–C bond cleavage. nsf.gov However, with RuPhos, the subsequent cross-coupling was hindered by a rapid β-hydride elimination. nsf.gov

These findings demonstrate that by carefully selecting the catalytic system, it is possible to selectively cleave specific C-C bonds within the bicyclic system and introduce new functionalities through cross-coupling reactions. This approach opens up possibilities for transforming the this compound core into a variety of structurally diverse molecules. nsf.gov

Functional Group Interconversions on the this compound Core

The this compound core can be further elaborated through various functional group interconversions. These transformations allow for the modification of existing functional groups on the bicyclic scaffold, leading to a wider range of derivatives with potentially interesting biological activities.

A key transformation is the reduction of the ketone functionality to an alcohol. This is a common and versatile reaction in organic synthesis. Additionally, the Mitsunobu reaction offers a powerful tool for the interconversion of functional groups. researchgate.net This reaction allows for the conversion of an alcohol to other functionalities, such as an ester, with inversion of stereochemistry. researchgate.net

Furthermore, the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives has been achieved through a divergent strategy starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.net This approach enables the efficient preparation of a variety of bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.net

The ability to perform these functional group interconversions significantly enhances the synthetic utility of the this compound scaffold, providing access to a diverse library of compounds for further investigation.

Reactivity Profiles of Strained Aziridine-Fused Lactam Intermediates

The this compound scaffold is characterized by a strained aziridine ring fused to a lactam. This inherent ring strain is a key determinant of its reactivity, making it a valuable intermediate in organic synthesis. nih.govresearchgate.net The relief of this strain is a powerful thermodynamic driving force for a variety of chemical transformations, primarily involving the ring-opening of the three-membered aziridine. researchgate.netresearchgate.net

The reactivity of these intermediates is largely dominated by nucleophilic attack, which can occur at either the bridgehead carbon or the bridge carbon of the bicyclic system. nih.gov The regioselectivity of this attack is influenced by several factors, including the nature of the nucleophile, the substituents on the bicyclic frame, and the reaction conditions. researchgate.netresearchgate.net

Research has shown that the treatment of derivatives of 1-azabicyclo[4.1.0]heptan-2-one with nucleophiles such as amines or methoxide leads to an attack at the lactam carbonyl group. This results in the formation of γ-hydroxyalkylaziridines. Subsequent N-acylation can then trigger an internal hydroxyl attack to yield hydrofuran products. researchgate.net In other instances, reaction with different nucleophiles can lead to the formation of 3,3,6,6-substituted 2-piperidinones. researchgate.net

A study involving bicyclic aziridines with a 1-azabicyclo[4.1.0]heptan-2-one core demonstrated that regioselective ring-opening with carboxylic acids or sulfur nucleophiles can afford highly substituted azepanones. researchgate.net This highlights the utility of these strained intermediates in accessing larger, functionalized ring systems.

The reactivity of the aziridine ring can also be harnessed in cycloaddition reactions. For instance, photochemically generated tricyclic aziridines have been shown to undergo reactions even under catalyst-free conditions at room temperature, underscoring their high reactivity. nih.gov

Furthermore, the presence of other functional groups on the this compound scaffold can influence its transformation pathways. For example, a straightforward, transition-metal-free methodology has been developed for the oxidative cyclopropanation of aza-1,6-enynes to produce azabicyclo[4.1.0]heptane-2,4,5-triones. These products can then undergo further diverse transformations. rsc.orgnih.gov

The table below summarizes key research findings on the reactivity of strained aziridine-fused lactam intermediates.

PrecursorReagents and ConditionsProduct(s)Research Focus
Mesylate of 5-hydroxy-5-methyl-6-oxo-2-phenyl-2-piperidinemethanolAmines (controlled conditions)1-Azabicyclo[4.1.0]heptan-2-one intermediate, which further reacts with amines or methoxide to form γ-hydroxyalkylaziridines and subsequently hydrofurans after N-acylation. Other nucleophiles yield 3,3,6,6-substituted 2-piperidinones.Unraveling unexpected reaction pathways and isolating reactive intermediates. researchgate.net
Bicyclic aziridines with a 1-azabicyclo[4.1.0]heptan-2-one coreCarboxylic acids or sulfur nucleophilesHighly substituted azepanonesRegioselective ring-opening to synthesize larger, functionalized heterocycles. researchgate.net
N-butenyl substituted pyrrolesIrradiation (photochemical reaction)Tricyclic aziridinesGeneration of highly reactive polycyclic vinyl aziridines for further transformations. nih.gov
Aza-1,6-enynesIodine and TBHP (transition-metal-free)Azabicyclo[4.1.0]heptane-2,4,5-trionesDevelopment of a sustainable methodology for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives. rsc.orgnih.gov
2-(4-hydroxybutyl)aziridinep-toluenesulfonic anhydride, triethylamine, then various nucleophilesSubstituted piperidines and azepanesPreparation of stable 1-azoniabicyclo[4.1.0]heptane tosylate and its subsequent regio- and stereospecific ring-expansion. nih.gov

Computational and Theoretical Investigations of 3 Azabicyclo 4.1.0 Heptan 2 One

Mechanistic Studies of Synthetic and Transformational Pathways

Theoretical calculations are pivotal in mapping the energy landscapes of reactions involving the 3-azabicyclo[4.1.0]heptane core, clarifying the viability of proposed pathways and the origins of observed stereoselectivity.

Quantum chemical calculations have been instrumental in understanding the fundamental reactions that form and break the bicyclic structure of azabicyclo[4.1.0]heptane derivatives. Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, are employed to evaluate the mechanisms of key transformations. nih.govfigshare.com For instance, in the cycloaddition of N-alkenyl aziridines, calculations have shown that a stepwise cyclization pathway is energetically preferred over a concerted one. nih.govfigshare.com These studies also investigate the subsequent electrocyclic ring-opening of related cyclobutene (B1205218) intermediates, revealing significant energy differences between potential product conformations. nih.govfigshare.com

Furthermore, computational models have been used to study the (3+3)-cycloaddition reactions of donor-acceptor cyclopropanes, where the opening of the three-membered ring can lead to a zwitterionic intermediate. colab.ws Quantum chemical calculations help establish the most energetically favorable conformation of these intermediates, which can switch depending on the substituents, a finding that has been confirmed experimentally. colab.ws In other systems, mechanistic studies have revealed that reaction pathways can proceed through an ionic mechanism, such as in the triflate-induced formation of related phosphorylated heterocycles, where the regioselectivity of a 6-endo dig cyclization was confirmed. researchgate.net The cleavage of the cyclopropane (B1198618) ring via an S_N2-type opening to form a zwitterionic intermediate, which then undergoes further cyclization, has also been explored through these computational approaches. colab.ws

The synthesis of the 3-azabicyclo[4.1.0]heptane framework is often achieved through transition-metal catalysis, and computational modeling is crucial for elucidating the complex catalytic cycles and transient intermediates involved. Gold-catalyzed reactions, in particular, have received significant theoretical attention. strath.ac.ukacs.orgacs.org Gold(I) catalysts are capable of activating cyclopropenes or enynes to generate highly reactive gold carbene intermediates. acs.orgacs.org Theoretical studies on the ring-opening of cyclopropenes mediated by a Au(I) complex have provided detailed insights into this carbene generation process. acs.org This intermediate can then undergo an intramolecular cyclopropanation with a tethered alkene to construct the bicyclic system. acs.org

Density Functional Theory (DFT) calculations have been used to explore the chirality transfer in gold(I)-catalyzed asymmetric reactions. pku.edu.cn These studies can trace the origin of stereoselectivity to specific steps, such as the initial cyclopropanation, and explain how chirality is maintained or lost through subsequent rearrangements by analyzing the energetics of intermediates like planar cyclopropylmethyl carbocations. pku.edu.cn Beyond gold, the mechanisms of other transition-metal-catalyzed reactions, such as rhodium-catalyzed intramolecular cyclopropanation of allenes to form related bicyclic products, are also investigated computationally, often involving the formation and reaction of metal carbene species.

Catalyst TypeKey IntermediateReaction TypeComputational Method
Gold(I)Gold CarbeneCycloisomerization / CyclopropanationDFT
Rhodium(II/III)Rhodium CarbeneIntramolecular CyclopropanationDFT

Conformational Analysis of the Bicyclic System

The rigid, bicyclic structure of 3-azabicyclo[4.1.0]heptan-2-one imposes significant conformational constraints that are critical to its chemical and biological properties. Computational methods are used to explore the stable conformations and the energy barriers between them. For the closely related 3-oxabicyclo[4.1.0]heptane system, conformational analysis has been performed to understand its role as a bioisostere. strath.ac.uk Quantum mechanical (QM) modeling supported a key hypothesis that overlap between the π-like orbitals of the cyclopropyl (B3062369) ring and the orbitals of the adjacent heteroaromatic π-system is partly responsible for achieving coplanar conformations. strath.ac.uk This type of orbital interaction is crucial for mimicking the structure and electronic properties of other motifs, such as morpholine (B109124), in biologically active molecules. strath.ac.uk The fusion of the cyclopropane and cyclohexane (B81311) rings creates a conformationally restricted system, a feature that can be exploited to control stereochemistry in synthetic transformations.

Structural FeatureKey Conformational AspectSupporting Evidence
Fused Ring SystemConformationally restricted, rigid frameworkGeneral knowledge of bicyclic systems
Cyclopropane-Heterocycle JunctionPotential for orbital overlap (π-like cyclopropane orbitals with heteroatom/π-system)QM Modeling on analogous oxa-systems strath.ac.uk
Resulting ConformationTendency towards coplanarity with attached aromatic systemsConformational and synthetic studies strath.ac.uk

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies are essential for understanding how the unique three-dimensional structure of the 3-azabicyclo[4.1.0]heptane scaffold influences its reactivity and function, particularly in the context of medicinal chemistry. This framework is considered a "privileged structure," a concept that is explored and rationalized through computational analysis. unife.it Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets. unife.it Theoretical investigations focus on how the rigid bicyclic system orients appended functional groups into well-defined spatial arrangements. unife.it This precise positioning is key to its interaction with biological macromolecules. By understanding these structure-activity relationships (SAR), chemists can more rationally design derivatives with enhanced biological activity and drug-like properties. unife.it

Predictive Modeling for Synthetic Strategy Design

Computational chemistry provides predictive models that guide the design of efficient and novel synthetic routes to 3-azabicyclo[4.1.0]heptane derivatives. By modeling reaction pathways and transition states, chemists can anticipate the outcomes of potential reactions and devise new strategies. For example, the development of a transition-metal-free oxidative cyclopropanation of aza-1,6-enynes was supported by mechanistic studies that pointed towards an ionic pathway, allowing for the predictive synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.net

Furthermore, computational insights into the scaffold's conformational properties and its ability to act as a bioisosteric replacement for other common chemical motifs, like piperazine (B1678402) or piperidine (B6355638), are used in the rational design of new drug candidates. unife.it This predictive power allows researchers to focus synthetic efforts on molecules that possess favorable three-dimensional shapes and properties, accelerating the drug discovery process. unife.it

Advanced Applications and Future Directions in Organic Synthesis

3-Azabicyclo[4.1.0]heptan-2-one as a Versatile Chiral Building Block

The inherent chirality and conformational rigidity of this compound make it an exemplary chiral building block. This bicyclic lactam serves as a foundational element for the enantioselective synthesis of a wide array of complex organic molecules, offering precise control over the spatial orientation of functional groups.

Synthesis of Structurally Complex Organic Molecules

The strained cyclopropane (B1198618) ring fused to the lactam framework provides a synthetic handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures. Ring-opening reactions, functional group interconversions, and stereoselective additions are common strategies employed to elaborate the this compound core into more complex structures. For instance, the regioselective opening of the cyclopropane ring can lead to the formation of highly substituted piperidines and azepanes, which are prevalent motifs in natural products and pharmaceuticals. researchgate.netarkat-usa.org The ketone functionality also allows for various modifications, including reductions to the corresponding alcohol and subsequent functionalization.

The strategic application of these transformations has been demonstrated in the total synthesis of various biologically active compounds. The rigid bicyclic system allows for the precise installation of stereocenters, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals.

Precursors for Polycyclic and Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of more complex polycyclic and fused heterocyclic systems. mdpi.com The inherent strain of the fused aziridine-like ring system can be harnessed to drive annulation reactions, leading to the formation of larger ring structures. acs.org

Methodologies such as manganese(III)-mediated formal [3+3]-annulation reactions with vinyl azides have been developed to construct 2-azabicyclo[4.3.1] frameworks from bicyclo[4.1.0]heptan-1-ols, showcasing a pathway to more complex nitrogen-containing polycycles. acs.org Furthermore, intramolecular cyclization strategies starting from derivatives of this compound can yield highly fused systems. For example, intramolecular aza-Diels-Alder reactions of derivatives containing a diene and a dienophile can lead to the formation of polycyclic fused aziridines. mdpi.com These approaches highlight the versatility of the this compound core in accessing a diverse range of complex heterocyclic architectures.

Construction of Diverse Chemical Libraries for Research

The adaptability of the this compound scaffold makes it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening and drug discovery research. chemimpex.com Its bicyclic nature provides a rigid three-dimensional framework that can be systematically decorated with various functional groups to explore chemical space. unife.it

By employing a divergent synthetic strategy, a common intermediate derived from this compound can be transformed into a multitude of derivatives with varying substituents. researchgate.net This approach allows for the rapid generation of a library of related compounds, each with potentially unique biological activities. The ability to create such libraries is crucial for identifying novel hit and lead compounds in the early stages of drug discovery. unife.it The structural diversity embedded within these libraries enhances the probability of discovering molecules with desired biological profiles.

Role as a Scaffold in Medicinal Chemistry-Oriented Synthesis and Lead Compound Development

In medicinal chemistry, the 3-azabicyclo[4.1.0]heptane framework is considered a "privileged structure" due to its ability to serve as a rigid scaffold for presenting functional groups in a well-defined spatial arrangement. unife.itunife.it This characteristic is highly advantageous for designing molecules that can bind with high affinity and selectivity to biological targets. unife.it The incorporation of this scaffold into drug candidates can lead to improved physicochemical properties and enhanced biological activity. nih.gov

The this compound core is particularly valuable in the development of lead compounds. Its rigid conformation helps in understanding structure-activity relationships (SAR) by minimizing conformational ambiguity. d-nb.info For instance, replacing a flexible part of a known drug molecule with this rigid bicyclic system can lead to analogues with improved potency and selectivity. This scaffold has been incorporated into various therapeutic agents, including those targeting the central nervous system and inflammatory diseases. google.com

Design and Synthesis of Conformationally Restricted Analogues

A key strategy in modern drug design is the use of conformationally restricted analogues of known bioactive molecules to enhance their pharmacological properties. d-nb.info The this compound scaffold is an excellent tool for this purpose, providing a rigid framework that mimics the bioactive conformation of more flexible molecules. acs.org

By incorporating the 3-azabicyclo[4.1.0]heptane core, medicinal chemists can design analogues with reduced conformational flexibility, which can lead to increased receptor binding affinity and specificity. nih.gov This approach has been successfully applied to the development of analogues of various neurotransmitters and other endogenous ligands. For example, conformationally restricted analogues of gamma-aminobutyric acid (GABA) based on the bicyclo[4.1.0]heptane backbone have been synthesized and shown to be potent inhibitors of the betaine/GABA transporter 1 (BGT1). acs.org The synthesis of these analogues often involves stereoselective methods to ensure the correct spatial arrangement of the pharmacophoric groups. researchgate.net

Development of Sustainable and Environmentally Benign Synthetic Protocols

There is a growing emphasis in organic synthesis on the development of sustainable and environmentally friendly methods. mdpi.com This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste generation. The synthesis of this compound and its derivatives is an area where such principles are being applied.

Recent research has focused on developing catalytic and transition-metal-free approaches to the synthesis of azabicyclo[4.1.0]heptane systems. researchgate.net For example, environmentally friendly syntheses of related fused imidazolines have been achieved using visible light and photoredox catalysts, offering a greener alternative to traditional methods. mdpi.com Additionally, the development of one-pot or tandem reactions that form multiple bonds in a single operation can significantly improve the efficiency and reduce the environmental impact of the synthesis. The ultimate goal is to develop scalable and cost-effective synthetic routes to this compound and its derivatives that adhere to the principles of green chemistry.

Emerging Catalytic Systems and Methodologies for this compound Synthesis

The synthesis of the this compound scaffold and its derivatives is a focal point of modern synthetic chemistry, driven by the quest for novel, efficient, and stereoselective methodologies. Researchers are continuously exploring new catalytic systems that offer improvements in yield, selectivity, and substrate scope under milder reaction conditions.

Palladium-Catalyzed Oxidative Cyclization: A significant advancement involves the palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes. rsc.org This method provides a direct route to the bicyclo[4.1.0]heptan-5-one skeleton, a close structural analog to the target lactam. The reaction proceeds through a cascade of hydration, 6-exo-trig cyclization, and cyclopropanation, utilizing palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and tert-butyl nitrite (B80452) (tBuONO) as the oxidant at room temperature. rsc.org This strategy is notable for its excellent functional group tolerance and high stereoselectivity. rsc.org The optimal conditions involve using 5 mol% of Pd(OAc)₂ with 1.5 equivalents of tBuONO. rsc.org While Pd(OAc)₂ provides high catalytic activity, other palladium sources like PdCl₂ have shown lower efficacy. rsc.org The reaction accommodates a variety of substituents on the enyne substrate, including those with electron-withdrawing groups like p-CNC₆H₄ or p-CO₂MeC₆H₄, as well as heteroaryl alkynes, to produce the corresponding 3-azabicyclo[4.1.0]heptan-5-ones in moderate to good yields. rsc.org

Gold-Catalyzed Cycloisomerization: Gold catalysts have emerged as powerful tools for constructing bicyclic systems. Gold(I) chloride, for instance, catalyzes the cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides to yield 5-isopropylidene-3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This reaction represents an intramolecular cyclopropanation of an alkene by a gold carbene, which is generated from the electrophilic ring-opening of a cyclopropene (B1174273). acs.org Other research has demonstrated that N-allylynamides can be converted into 3-azabicyclo[3.1.0]hexan-2-one derivatives using a combination of IMesAuCl and AgBF₄ as the catalyst with pyridine (B92270) N-oxide as the oxidant, suggesting potential applicability to the synthesis of the seven-membered ring system. researchgate.net

Transition-Metal-Free Methodologies: In a push towards more sustainable chemistry, transition-metal-free approaches have been developed. A notable example is the oxidative cyclopropanation of aza-1,6-enynes, which allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. researchgate.netresearchgate.net This method is advantageous as it proceeds under mild conditions and constructs four bonds in a single step without the need for a metal catalyst. researchgate.net

Emerging Catalytic Systems for Azabicyclo[4.1.0]heptane Synthesis

Catalytic SystemSubstrateProductKey FeaturesReference
Pd(OAc)₂ / tBuONO1,6-Enynes3-Azabicyclo[4.1.0]heptan-5-onesMild conditions (room temp), oxidative 6-exo-trig cyclization, high stereoselectivity. rsc.org
AuClAllyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides5-Isopropylidene-3-azabicyclo[4.1.0]heptanesHigh diastereoselectivity via gold carbene intermediate. acs.org
Transition-Metal-FreeAza-1,6-enynesAzabicyclo[4.1.0]heptane-2,4,5-trionesSustainable, mild conditions, forms four bonds in one step. researchgate.net

Future Perspectives on Novel Transformations and Derivatizations of the this compound Core

The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the development of novel chemical entities, particularly in the field of medicinal chemistry. Future research is expected to focus on several key areas, including the development of new synthetic methodologies and the exploration of novel derivatizations to access compounds with unique biological activities.

Stereocontrolled Synthesis and Functionalization: A primary objective for future work will be the development of highly stereocontrolled synthetic routes. While some existing methods offer diastereoselectivity, the enantioselective synthesis of the this compound core remains a significant challenge. bohrium.com Future catalytic systems may employ chiral ligands on metals like palladium, gold, or rhodium to induce asymmetry. Furthermore, derivatization of the core structure is an area ripe for exploration. The synthesis of functionalized building blocks, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, provides a platform for introducing diverse functionalities. researchgate.net This precursor can be used in short reaction sequences to generate novel bicyclic γ-amino acids and other bifunctional derivatives. researchgate.net

Ring-Opening and Rearrangement Reactions: The inherent strain of the fused aziridine-lactam system in the 1-azabicyclo[4.1.0]heptan-2-one analog makes it susceptible to regioselective ring-opening reactions. researchgate.net Treating this core with nucleophiles like amines or carboxylic acids can lead to highly substituted azepanones. researchgate.net Future research will likely explore similar transformations for the this compound isomer, providing access to a diverse range of functionalized seven-membered rings. Additionally, rearrangements, such as the aza-semipinacol-type rearrangement observed in related bicyclic lactams, could be investigated as a strategy to generate novel and complex molecular architectures from the this compound skeleton. acs.org

Exploration of Novel Chemical Space: The development of photochemical methods, such as the intramolecular [2+2] photochemical cyclization used to create related azabicyclo[3.2.0]heptane systems, presents another avenue for future exploration. researchgate.net Applying similar light-induced strategies could offer new pathways to the this compound core. irb.hr The ultimate goal is to expand the chemical space around this scaffold, creating libraries of novel compounds. These compounds, characterized by their sp³-enriched, rigid three-dimensional shapes, are considered highly promising starting points for drug discovery projects, moving away from flat, aromatic structures towards more complex and biologically relevant molecules. researchgate.net The continuous development of eco-friendly synthetic methods, including photocatalytic and electrochemical approaches, will also be crucial in the sustainable production of these valuable compounds. bohrium.com

Q & A

Q. Q1. What are the established synthetic routes for 3-azabicyclo[4.1.0]heptan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclopropanation and annulation strategies. For example, a stepwise annulation sequence starting from 2H-azirines includes:

Diastereoselective allylindanation to introduce substituents.

N-acylation to stabilize intermediates.

Ring-closing metathesis to form the bicyclic core .
Key factors affecting yield and purity include:

  • Catalyst choice (e.g., Grubbs catalysts for metathesis).
  • Temperature control to minimize side reactions.
  • Solvent polarity for regioselective ring opening.
    Data Table:
StepYield Range (%)Purity (HPLC)Key Reference
Allylindanation60-75>90%Dupas et al.
N-acylation85-92>95%
Ring-closing metathesis70-80>88%

Q. Q2. How should researchers characterize this compound to confirm structural identity and purity?

Methodological Answer: Characterization requires a multi-technique approach:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm bicyclic structure and substituent positions.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C6_6H9_9NO, exact mass 111.0684).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
  • Chromatography : HPLC or GC-MS to assess purity (>95% for publication-ready data) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects influence the regioselective ring-opening of this compound derivatives with nucleophiles?

Methodological Answer: Regioselectivity is governed by:

  • Steric hindrance : Bulky substituents on the bicyclic core favor attack at less hindered positions (e.g., C-7 over C-1).
  • Electronic effects : Electron-withdrawing groups (e.g., carbonyl) polarize the aziridine ring, directing nucleophiles to electrophilic carbons.
    For example, hydrogenation of olefinic intermediates prior to ring-opening reduces steric competition, enabling selective functionalization at the α-position of the nitrogen atom .

Q. Q4. What computational methods are effective in predicting the reactivity of this compound in photochemical reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Transition states for photoisomerization pathways.
  • Excited-state dynamics to identify intermediates (e.g., diradicals or zwitterions) .
    Key findings include the identification of a common intermediate in photoreduction and photoisomerization, validated by spectral matching with experimental UV-Vis data .

Q. Q5. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

Catalyst decomposition : Grubbs catalysts degrade under prolonged heating, reducing metathesis efficiency.

Oxygen sensitivity : Aziridine intermediates may oxidize, requiring inert atmospheres.

Purification methods : Column chromatography vs. recrystallization can alter reported yields.
Mitigation strategies :

  • Use fresh catalysts and degassed solvents.
  • Validate yields via internal standards (e.g., using deuterated analogs) .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust.
  • PPE : Chemical-resistant gloves (e.g., nitrile) and safety goggles.
  • Spill management : Collect spills in sealed containers; avoid water rinsing to prevent environmental contamination .
  • Storage : Keep in airtight containers under nitrogen to prevent moisture absorption .

Q. Q7. How do structural modifications (e.g., methyl or trifluoromethyl groups) alter the toxicity profile of this compound derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., CF3_3) increase metabolic stability but may enhance acute toxicity (oral LD50_{50} drops by 30-50% in rodent models).
  • Steric shielding : Bulky substituents reduce reactivity with biomolecules, lowering irritation potential (e.g., H319 eye irritation risk decreases from Category 2A to 2B) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[4.1.0]heptan-2-one
Reactant of Route 2
Reactant of Route 2
3-Azabicyclo[4.1.0]heptan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.